molecular formula C107H173N37O26S B549398 Catestatin CAS No. 142211-96-9

Catestatin

Cat. No.: B549398
CAS No.: 142211-96-9
M. Wt: 2425.8 g/mol
InChI Key: HCEYIDADOJWYIM-DIWOTYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Identification and Nomenclature

The discovery of this compound represents a landmark achievement in neuroendocrine research, with its identification stemming from systematic investigations into chromogranin A-derived peptides and their biological activities. The peptide was first identified in 1997 as a potent catecholamine release-inhibitory domain within chromogranin A, following extensive screening of proteolytic products from bovine chromaffin cells. The nomenclature "this compound" was coined to describe the peptide's primary biological function: the inhibition of catecholamine secretion, with "cate" referring to catecholamines and "statin" indicating its inhibitory properties.

The initial discovery process involved synthesizing 15 peptides spanning 78% of the length of bovine chromogranin A and testing their effects on nicotine-evoked catecholamine secretion from PC12 cells. Among all tested peptides, only one domain corresponding to bovine chromogranin A residues 344-364 demonstrated significant catecholamine release-inhibitory activity, establishing the foundation for subsequent structural and functional characterizations. This systematic approach revealed this compound as the first known endogenous compound capable of inhibiting catecholamine release from both chromaffin cells and noradrenergic neurons by acting as a non-competitive nicotinic cholinergic antagonist.

The peptide's discovery coincided with growing understanding of chromogranin A's role as a prohormone precursor, leading to recognition that multiple bioactive peptides could be generated from this abundant neuroendocrine protein. Subsequent research confirmed that this compound formation occurs through specific proteolytic cleavage events in hormone storage granules, involving both conventional prohormone convertases and specialized proteases. The identification of this compound opened new avenues for investigating endogenous regulatory mechanisms controlling sympathoadrenal function and cardiovascular homeostasis.

Primary Amino Acid Sequence and Species-Specific Variations

This compound exhibits remarkable conservation across mammalian species, reflecting its fundamental importance in cardiovascular and neuroendocrine regulation. The human this compound sequence comprises 21 amino acid residues corresponding to chromogranin A residues 352-372, with the specific sequence being H-Ser-Ser-Met-Lys-Leu-Ser-Phe-Arg-Ala-Arg-Ala-Tyr-Gly-Phe-Arg-Gly-Pro-Gly-Pro-Gln-Leu-OH. This sequence demonstrates high conservation across species, with bovine this compound differing only slightly, corresponding to chromogranin A residues 344-364 with the sequence RSMRLSFRARGYGFRGPGLQL.

The peptide's molecular characteristics include a molecular weight of 2326.7 g/mol and a molecular formula of C₁₀₄H₁₆₄N₃₂O₂₇S. This compound is characterized as a cationic and hydrophobic peptide, properties that contribute significantly to its biological activities and membrane interactions. The presence of multiple basic residues, particularly arginine and lysine residues, confers the peptide's positive charge and influences its interactions with cellular targets and membrane structures.

Species Sequence Position in Chromogranin A Key Differences
Human SSMKLSFRARAYGFRGPGPQL 352-372 Reference sequence
Bovine RSMRLSFRARGYGFRGPGLQL 344-364 R353→S353, L356→K356
Conservation High across mammals Variable numbering >85% sequence identity

The structural analysis reveals that this compound contains an electropositive arginine-rich region that appears critical for its biological activity. Nuclear magnetic resonance studies have identified specific conformational features, including a potential beta-strand/loop/beta-strand active conformation displaying an electropositive Arg-rich loop at positions R351AR353GYGFR358. These structural elements are essential for the peptide's interaction with its primary target, the neuronal nicotinic acetylcholine receptor.

Three-Dimensional Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has provided crucial insights into this compound's three-dimensional structure and conformational dynamics, revealing important relationships between structure and biological function. Two-dimensional ¹H-NMR studies of linear this compound have demonstrated that the peptide exhibits a coiled loop configuration, with nuclear Overhauser effect patterns consistent with a flexible, dynamic structure. These studies revealed that linear this compound displays significant conformational flexibility, which may be important for its ability to interact with multiple cellular targets.

Detailed NMR analysis has shown that this compound adopts alpha-helical conformations between Ser-6 and Tyr-12 in the presence of dodecylphosphocholine micelles, indicating that membrane-like environments can stabilize specific secondary structures. Circular dichroism spectroscopy confirmed substantial right-handed alpha-helix content (~67.5%), characterized by double minima at 208 and 222 nm and a maximum at 195 nm. These structural studies demonstrate that this compound's conformation is highly dependent on its environment, with different structural motifs being stabilized under various conditions.

Solid-state NMR spectroscopy using ¹⁵N-labeled peptides reconstituted into oriented lipid bilayers has revealed that the helical domain aligns in a strongly tilted to in-planar orientation within membrane systems. This orientation suggests that this compound can interact with membrane surfaces and potentially penetrate into lipid bilayers, consistent with its proposed mechanism of cellular entry. The peptide exhibits structural homologies with penetratin, a well-characterized cell-penetrating peptide, suggesting similar mechanisms for cellular internalization.

Structural modeling studies have provided additional insights into conformational variations associated with naturally occurring this compound variants. The wild-type this compound structure comprises a metastable antiparallel β-sheet and a random coil, with the N-terminal β-strand stabilized by interactions between Lys355, Leu356, and Ser357, while the C-terminal β-strand is stabilized by Gly369, Pro370, and Gln371. Computational analysis has shown that amino acid substitutions, such as the Gly364Ser variant, can dramatically alter the peptide's secondary structural content, resulting in formation of a metastable 3₁₀ helix and a stable α-helix in the central region.

Post-Translational Modifications and Isoform Diversity

The generation of this compound from its chromogranin A precursor involves complex proteolytic processing events that occur within neuroendocrine storage vesicles. Primary sequence characterization studies have identified multiple this compound intermediates and processing products, revealing the intricate proteolytic pathways involved in this compound biosynthesis. High molecular mass this compound intermediates of 54-56, 50, 32, and 17 kDa have been identified, each containing specific proteolytic cleavage sites that indicate the involvement of different enzyme systems.

The proteolytic processing of chromogranin A to generate this compound utilizes both conventional and unconventional cleavage sites. Production of high molecular mass this compound intermediates requires cleavage at the carboxyl-terminal sides of paired basic residues (KK↓, KR↓), which is compatible with the cleavage specificities of PC1 and PC2 prohormone convertases. However, the generation of mature this compound itself utilizes more unusual cleavage sites at the amino-terminal sides of basic residue sites (↓R and ↓RR), consistent with the activity of specialized proteases such as the chromaffin granule cysteine protease.

The identification of naturally occurring human this compound variants has revealed important functional diversity within the this compound system. Three major human variants have been characterized: Gly364Ser, Pro370Leu, and Arg374Gln, each displaying differential potencies for inhibition of catecholamine secretion. The Gly364Ser variant demonstrates enhanced baroreceptor sensitivity, increased cardiac parasympathetic activity, and decreased cardiac sympathetic activity, potentially altering hypertension risk. In contrast, the Pro370Leu variant exhibits increased activity compared to wild-type this compound, while the Arg374Gln variant shows reduced biological activity.

This compound Variant Amino Acid Change Functional Impact Clinical Significance
Wild-type Reference Baseline activity Standard comparison
Gly364Ser G→S at position 364 Altered autonomic activity Reduced hypertension risk
Pro370Leu P→L at position 370 Enhanced activity Increased potency
Arg374Gln R→Q at position 374 Reduced activity Potential pathogenic

Recent advances in peptide chemistry have led to the development of modified this compound variants with enhanced stability and therapeutic potential. The retro-inverso this compound isomer represents a significant breakthrough, incorporating both sequence reversal and chirality inversion (L→D amino acids). This modified peptide demonstrates complete resistance to proteolytic digestion while maintaining preserved mechanism and potency for inhibiting nicotinic cholinergic events. The retro-inverso variant has shown enhanced and prolonged antihypertensive effects in experimental models, suggesting significant therapeutic potential for cardiovascular disease treatment.

Properties

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H173N37O26S/c1-57(2)45-72(95(162)137-70(35-36-81(109)148)93(160)141-77(102(169)170)47-59(5)6)130-84(151)53-127-101(168)80-30-20-43-144(80)85(152)54-128-89(156)67(27-17-40-122-105(114)115)134-97(164)75(48-61-21-11-9-12-22-61)132-83(150)52-126-90(157)74(50-63-31-33-64(147)34-32-63)131-82(149)51-125-88(155)66(26-16-39-121-104(112)113)133-86(153)60(7)129-91(158)68(28-18-41-123-106(116)117)136-98(165)76(49-62-23-13-10-14-24-62)140-100(167)79(56-146)143-96(163)73(46-58(3)4)139-92(159)69(29-19-42-124-107(118)119)135-94(161)71(37-44-171-8)138-99(166)78(55-145)142-87(154)65(108)25-15-38-120-103(110)111/h9-14,21-24,31-34,57-60,65-80,145-147H,15-20,25-30,35-56,108H2,1-8H3,(H2,109,148)(H,125,155)(H,126,157)(H,127,168)(H,128,156)(H,129,158)(H,130,151)(H,131,149)(H,132,150)(H,133,153)(H,134,164)(H,135,161)(H,136,165)(H,137,162)(H,138,166)(H,139,159)(H,140,167)(H,141,160)(H,142,154)(H,143,163)(H,169,170)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124)/t60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEYIDADOJWYIM-DIWOTYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H173N37O26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2425.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc-Based Solid-Phase Methodology

The Fmoc (9-fluorenylmethoxycarbonyl) solid-phase method is the cornerstone of synthetic CST production. Using Fmoc-Leu-Wang resin (0.5 mmol/g loading capacity), synthesis typically proceeds at a 0.4 mmol scale. Each amino acid coupling involves:

  • Reagents : 4 equivalents of Fmoc-amino acid, 0.38 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 8 equivalents of DIPEA (N,N-diisopropylethylamine).

  • Conditions : Room temperature (20–25°C) for 60 minutes, except for arginine residues, which require double couplings at 40°C to ensure complete insertion.

Coupling efficiency is monitored via the Kaiser test, with Fmoc deprotection achieved using 20% piperidine in dimethylformamide (DMF).

Cleavage and Deprotection

Post-synthesis, the resin-bound peptide is treated with a trifluoroacetic acid (TFA)-based cleavage cocktail (TFA:TIS:H₂O = 95:2.5:2.5) for 2.5–3 hours. Cold diethyl ether precipitates the crude peptide, which is then lyophilized and purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a 5–50% acetonitrile gradient over 30 minutes.

Table 1: Synthetic this compound Variants and Modifications

VariantSequence ModificationsSynthesis MethodReference
Wild-type CSTSSMKLSFRARAYGFRGPGPQLFmoc-SPPS
CST-Ser¹³Serine substitution at position 13Fmoc-SPPS
Retro-inverso CSTAll D-amino acids, reversed sequenceFmoc-SPPS with D-amino acids

Proteolytic Processing from Chromogranin A

Enzymatic Cleavage Mechanisms

Endogenous CST is generated via proteolytic cleavage of CHGA at dibasic residues (e.g., Arg³⁴³-Arg³⁴⁴ in bovine CHGA). Key enzymes include:

  • Prohormone Convertases (PC1/PC2) : Preferentially cleave at the carboxyl-terminal side of paired basic residues.

  • Plasmin and Cathepsin L : Generate bioactive fragments (e.g., CHGA³⁶⁰–³⁷³) with nicotinic cholinergic antagonist activity (IC₅₀ ≈ 2–3 μM).

Table 2: Proteolytic Fragments of CHGA Yielding this compound

EnzymeCleavage SiteFragment (Species)Bioactivity
PC1/PC2Arg³⁴³-Arg³⁴⁴Bovine CHGA³⁴⁴–³⁶⁴Catecholamine inhibition
PlasminArg³⁵⁹-Arg³⁶⁰Human CHGA³⁶⁰–³⁷³Antimicrobial activity
Cathepsin LMultiple sitesCHGA³⁶⁰–³⁷³Enhanced stability

Synthesis of Modified this compound Analogs

Retro-Inverso Isomers for Enhanced Stability

Retro-inverso (R-I) CST, synthesized with D-amino acids in reversed sequence, exhibits prolonged in vivo efficacy due to protease resistance. Structural modeling and circular dichroism confirm preserved side-chain orientation despite chirality inversion.

Substitution Variants

The CST-Ser¹³ variant replaces glycine with serine at position 13, altering hydrogen bonding patterns without compromising nicotinic antagonism. RP-HPLC purification ensures >98% purity, validated by MALDI-TOF mass spectrometry.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude synthetic CST is purified on C18 columns with a 5–50% acetonitrile gradient. Elution profiles are monitored at 220 nm, with fractions analyzed via MALDI-TOF for mass verification (theoretical m/z = 2425.8).

Quality Control Metrics

  • Purity : Assessed by analytical HPLC (>98% homogeneity).

  • Sequence Validation : Edman degradation confirms amino acid order.

  • Bioactivity Testing : Catecholamine secretion assays in PC12 cells (IC₅₀ ≈ 200 nM).

ConcentrationVolume (1 mg)Volume (5 mg)Volume (10 mg)
1 mM0.412 mL2.061 mL4.122 mL
10 mM0.041 mL0.206 mL0.412 mL

Comparative Analysis of Preparation Methods

Synthetic vs. Enzymatic Production

ParameterSolid-Phase SynthesisProteolytic Processing
Yield10–15% (crude); 5–8% (pure)Variable (dependent on CHGA expression)
CostHigh (reagents, labor)Moderate (enzyme procurement)
ScalabilitySuitable for milligramsLimited by substrate availability
BioactivityConsistent (IC₅₀ ≈ 200 nM)Fragment-dependent

Stability of Analogues

R-I CST demonstrates a 3-fold increase in plasma half-life compared to wild-type, making it preferable for therapeutic applications .

Scientific Research Applications

Introduction to Catestatin

This compound is a multifunctional peptide derived from chromogranin A, playing a significant role in various physiological processes, particularly in the cardiovascular and immune systems. This peptide has garnered attention due to its potential applications in treating metabolic disorders, cardiovascular diseases, and inflammatory conditions. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Cardiovascular Regulation

Mechanism of Action:
this compound regulates blood pressure by inhibiting catecholamine secretion from adrenal medullary cells. It binds to nicotinic acetylcholine receptors, blocking sodium ion uptake and calcium influx, which subsequently suppresses catecholamine release .

Clinical Implications:

  • Hypertension: Lower plasma levels of this compound are associated with an increased risk of hypertension. Studies suggest that this compound may serve as a biomarker for cardiovascular risk assessment .
  • Heart Failure: Research indicates that this compound can improve cardiac function by enhancing mitochondrial structure and function, thereby promoting metabolic flexibility in heart tissues .

Immune Modulation

Role in Inflammation:
this compound has been shown to influence immune responses by modulating macrophage differentiation. It shifts macrophages from a pro-inflammatory to an anti-inflammatory phenotype, which is crucial in managing inflammatory diseases .

Therapeutic Potential:

  • Inflammatory Diseases: Given its ability to regulate immune cell infiltration and macrophage activity, this compound is being investigated as a therapeutic target for conditions such as autoimmune diseases and chronic inflammation .

Metabolic Homeostasis

Impact on Metabolism:
this compound plays a role in metabolic regulation by influencing adipose tissue dynamics and cytokine production. It has been shown to reduce adipose tissue mass and inhibit inflammatory responses associated with obesity .

Case Studies:

  • In animal models, administration of this compound resulted in reduced body weight and improved metabolic profiles, indicating its potential use in obesity management .

Psychological Stress Response

Link to Stress and Mortality:
Recent studies have explored the relationship between this compound levels and psychological stress responses in patients with heart conditions. Elevated stress levels correlate with increased mortality rates among these patients, suggesting that this compound may serve as a biomarker for stress-related health risks .

Table 1: Summary of this compound's Applications

Application AreaMechanismClinical Implications
Cardiovascular RegulationInhibition of catecholamine releaseHypertension risk assessment; heart failure management
Immune ModulationModulation of macrophage activityPotential treatment for inflammatory diseases
Metabolic HomeostasisRegulation of adipose tissueObesity management; metabolic syndrome treatment
Psychological StressResponse modulationBiomarker for stress-related health risks

Table 2: Case Studies on this compound

Study ReferenceStudy TypeFindings
Animal StudyReduced adipose tissue; improved metabolic profile
Clinical ReviewShifted macrophage phenotype; anti-inflammatory effects
Human StudyLower plasma levels linked to hypertension risk

Comparison with Similar Compounds

Table 1: Key Features of Catestatin and Related Peptides

Compound Origin Structure Primary Receptor Target Key Functions Clinical Relevance
This compound CHGA cleavage (human) 21-amino acid peptide nAChR, histamine H1 receptor Inhibits catecholamine release, vasodilation, anti-inflammatory, antimicrobial Hypertension, HF, ACS biomarker
Pancreastatin CHGA cleavage 49-amino acid peptide Unknown Impairs glucose uptake, promotes lipolysis, pro-inflammatory Linked to diabetes, atherosclerosis
Natriuretic peptides (BNP/NT-proBNP) Myocardial cells 32-amino acid (BNP) NPR-A/NPR-B receptors Promotes diuresis, vasodilation, inhibits fibrosis Gold-standard HF biomarker
Cateslytin This compound fragment 15-amino acid peptide Microbial membranes Antimicrobial (bacteria, fungi), synergizes with this compound Potential therapeutic for infections

Mechanistic Differences

A. Catecholamine Modulation

  • This compound: Non-competitive nAChR antagonist; 16-fold more potent than substance P in inhibiting nicotine-triggered catecholamine release .
  • Pancreastatin : Enhances catecholamine secretion indirectly via metabolic stress, exacerbating hypertension .

B. Vascular Effects

  • This compound: Dual vasodepressor action via histamine release (21-fold increase in rats) and nitric oxide (NO) pathways, with gender-specific efficacy (stronger in females) .
  • Natriuretic peptides : Activate guanylyl cyclase, increasing cGMP to reduce vascular resistance; lack direct histaminergic effects .

C. Biomarker Utility

  • This compound : Predicts left ventricular (LV) remodeling post-myocardial infarction (MI) (AUC = 0.82 vs. NT-proBNP AUC = 0.78) .
  • NT-proBNP: Superior for acute HF diagnosis but less sensitive to sympathetic overactivity .

Pathophysiological Roles

Table 2: Disease Associations and Therapeutic Potential

Condition This compound Role Comparison to Pancreastatin/Natriuretic Peptides
Hypertension Low levels predict onset; exogenous CST ↓ BP by 40% in rats . Pancreastatin ↑ BP via metabolic dysregulation .
Heart Failure High CST levels correlate with SNS activation and mortality; additive to NT-proBNP . Natriuretic peptides better reflect volume overload.
Atherosclerosis CST ↓ macrophage inflammation; Pancreaseatin ↑ plaque instability . Natriuretic peptides lack direct anti-atherogenic effects.
Infections CST inhibits P. falciparum (88% at 20 μM); cateslytin enhances efficacy . No known antimicrobial role for natriuretic peptides.

Genetic and Pharmacological Variability

  • Human Variants : Gly364Ser polymorphism reduces nAChR antagonism, increasing baroreceptor sensitivity and parasympathetic tone .
  • Therapeutic Potential: CST analogs (e.g., cateslytin) show promise in sepsis and malaria, while pancreastatin inhibitors are explored for metabolic syndrome .

Biological Activity

Catestatin (CST), a peptide derived from chromogranin A (CgA), has emerged as a significant player in various biological processes, particularly in the cardiovascular and immune systems. This article delves into the multifaceted biological activities of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is a 21-amino acid peptide that functions primarily as an endogenous inhibitor of catecholamine secretion. It is produced through the proteolytic cleavage of CgA, which is co-stored with catecholamines in adrenal chromaffin cells and adrenergic neurons. The peptide exhibits high affinity for nicotinic acetylcholine receptors (nAChRs), leading to its role in modulating sympathetic nervous system activity and influencing cardiovascular health.

The biological activity of this compound can be summarized through several key mechanisms:

  • Inhibition of Catecholamine Release : this compound binds to nAChRs, blocking sodium ion uptake and preventing calcium influx, which inhibits catecholamine release from chromaffin cells. This action is crucial for regulating blood pressure and heart rate .
  • Cardiovascular Regulation : this compound has been shown to induce vasodilation and reduce cardiac contractility by stimulating nitric oxide (NO) synthesis in myocardial cells. This results in decreased calcium levels within the cells, promoting relaxation of vascular smooth muscle .
  • Anti-inflammatory Effects : this compound modulates inflammatory responses by affecting cytokine production and macrophage activity. It has been implicated in conditions such as rheumatoid arthritis, where elevated CST levels correlate with disease severity .

Cardiovascular Studies

Recent studies have highlighted this compound's role in cardiovascular health:

  • Hypertension : A study involving hypertensive patients revealed that plasma levels of this compound were significantly lower compared to normotensive individuals, suggesting a potential protective role against hypertension .
  • Heart Failure : this compound levels were found to be altered in patients with heart failure, indicating its potential as a biomarker for cardiovascular diseases .

Immune System Interactions

Research has also explored this compound's influence on immune responses:

  • Rheumatoid Arthritis : In patients with rheumatoid arthritis, serum this compound levels positively correlated with disease activity scores (DAS28) and duration of the disease, indicating its involvement in inflammatory pathways .
  • COVID-19 : Elevated plasma this compound levels were observed in COVID-19 patients, suggesting its role in immune modulation during viral infections .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activities:

StudyPopulationKey Findings
O'Connor et al. (2022)40 normotensives with family history of hypertensionLower CST levels in offspring of hypertensive patients (1.32 ± 0.038 vs. 1.5 ± 0.076, p = 0.024)
Rheumatoid Arthritis Study100 RA patientsPositive correlation between CST levels and DAS28 score (r = 0.469, p < 0.001)
COVID-19 Study150 COVID-19 patientsSignificant increase in plasma CST levels during infection

Case Study 1: this compound and Hypertension

A cohort study involving hypertensive patients demonstrated that lower plasma this compound levels might contribute to increased sympathetic activity and hypertension development. The findings suggest that monitoring CST could provide insights into individual susceptibility to hypertension.

Case Study 2: this compound in Rheumatoid Arthritis

In a clinical evaluation of rheumatoid arthritis patients, higher serum CST levels were associated with increased disease activity and inflammation markers. This positions this compound as a potential therapeutic target for managing RA by modulating inflammatory responses.

Q & A

Q. What are the primary molecular mechanisms by which catestatin inhibits catecholamine release, and how can these be experimentally validated?

this compound acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs), blocking Na+ influx and subsequent exocytosis of catecholamines in chromaffin cells . To validate this, researchers can use in vitro models (e.g., PC12 cells or adrenal chromaffin cells) with nicotine stimulation and measure catecholamine secretion via HPLC or electrochemical detection. Competitive inhibition assays with synthetic this compound variants (e.g., Gly364Ser or Pro370Leu) can further elucidate structural determinants of potency .

Q. How do plasma this compound levels correlate with hypertension in human populations, and what methodological considerations are critical for such studies?

Observational studies in humans show that plasma this compound levels are inversely correlated with hypertension, even in pre-hypertensive individuals with a family history of the disease . Researchers should use validated ELISA kits with antibodies specific to human this compound (e.g., targeting residues 352–372 of chromogranin A). Confounding factors like renal function, age, and co-morbidities (e.g., metabolic syndrome) must be controlled via multivariate regression analysis .

Q. What experimental models are suitable for studying this compound’s vasodilatory effects, and how do species-specific differences impact translational relevance?

Rat models (e.g., pithed rats with electrical sympathetic stimulation) demonstrate this compound-induced vasodilation mediated by histamine release via H1 receptors . Mouse knockout models (Chga⁻/⁻) show elevated blood pressure reversible with this compound infusion . However, species-specific peptide variants (e.g., human vs. bovine this compound) exhibit 60-fold differences in potency, necessitating cross-species comparative studies to validate targets .

Advanced Research Questions

Q. How can structural variations in this compound (e.g., Gly364Ser) influence its inhibitory potency, and what computational tools are used to predict these effects?

Molecular dynamics simulations and homology modeling reveal that substitutions like Gly364Ser distort the peptide’s β-sheet structure, reducing nAChR binding affinity . Researchers can use tools like Rosetta or GROMACS to model conformational changes and validate predictions with in vitro dose-response assays (Hill slope analysis) to assess cooperative binding .

Q. What experimental strategies resolve contradictions in this compound’s dual role as a catecholamine inhibitor and histamine-mediated vasodilator?

In adrenergically blocked rats, this compound’s vasodepressor activity persists via histamine release, independent of catecholamine inhibition . To dissect these pathways, use selective receptor antagonists (e.g., hydroxyzine for H1) in tandem with catecholamine depletion (reserpine pretreatment). Dual-mechanism studies require in vivo telemetry for real-time blood pressure monitoring and microdialysis to measure local histamine levels .

Q. How can researchers design dose-response studies to account for this compound’s self-association and negative cooperativity at high concentrations?

this compound’s amphiphilic β-sheet structure promotes self-aggregation at elevated doses, reducing monomeric active forms. To mitigate this, use low peptide concentrations (≤10 µM) and include detergents (e.g., CHAPS) in buffer solutions. Hill slope analysis (<1.0) indicates negative cooperativity, requiring non-linear regression models (e.g., allosteric Hill equation) for accurate IC₅₀ determination .

Q. What systemic approaches are recommended for meta-analyses of this compound’s metabolic effects across heterogeneous studies?

Follow PRISMA guidelines to systematically review studies on this compound’s insulin-mimetic and lipolytic actions. Use random-effects models to account for variability in study designs (e.g., cell lines vs. animal models) and adjust for publication bias via funnel plots. Highlight gaps, such as limited human trials on this compound’s role in type 2 diabetes .

Methodological and Translational Challenges

Q. How can in vitro findings on this compound’s cardioprotective effects be translated to preclinical models of heart failure?

Use pressure-volume loop analysis in Chga⁻/⁻ mice subjected to transverse aortic constriction (TAC) to model heart failure. Measure this compound’s impact on ejection fraction, myocardial bioenergetics (via Seahorse assays), and fibrosis (Masson’s trichrome staining). Compare outcomes with ACE inhibitors to assess additive benefits .

Q. What quality control measures are essential for synthesizing and storing bioactive this compound peptides?

Synthetic this compound should be ≥95% pure (HPLC-validated), lyophilized in volatile buffers (e.g., ammonium bicarbonate), and stored at −80°C in aliquots to prevent freeze-thaw degradation. Circular dichroism (CD) spectroscopy confirms secondary structure integrity, while MALDI-TOF ensures correct molecular weight .

Q. How should researchers address discrepancies in this compound’s reported plasma concentrations across immunoassays?

Standardize assays using recombinant this compound as a calibration reference. Perform cross-validation with mass spectrometry (LC-MS/MS) to detect antibody cross-reactivity with chromogranin A fragments. Report values in molar units (nM) to facilitate inter-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.